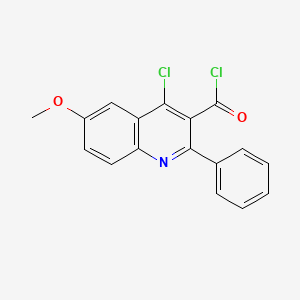

4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride

Description

4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride is a quinoline derivative characterized by a chloro substituent at position 4, a methoxy group at position 6, a phenyl group at position 2, and a reactive carbonyl chloride group at position 3. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to the versatility of the carbonyl chloride moiety in nucleophilic substitution reactions (e.g., forming amides or esters).

Properties

CAS No. |

93663-80-0 |

|---|---|

Molecular Formula |

C17H11Cl2NO2 |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride |

InChI |

InChI=1S/C17H11Cl2NO2/c1-22-11-7-8-13-12(9-11)15(18)14(17(19)21)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

PDOQRTWUSCJWFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound under acidic conditions to form the quinoline core. Subsequent chlorination, methoxylation, and phenylation steps are carried out to introduce the respective functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles like amines or thiols.

Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: The carbonyl chloride group can participate in coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.

Major Products

Substitution: Formation of 4-azido-6-methoxy-2-phenylquinoline-3-carbonyl chloride.

Oxidation: Formation of 4-chloro-6-methoxy-2-phenylquinoline N-oxide.

Reduction: Formation of 4-chloro-6-methoxy-2-phenyl-1,2-dihydroquinoline-3-carbonyl chloride.

Coupling: Formation of biaryl derivatives with extended conjugation.

Scientific Research Applications

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a precursor for the synthesis of pharmacologically active compounds.

Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to DNA or proteins, thereby interfering with cellular processes. The chloro and methoxy groups enhance its lipophilicity, facilitating its entry into cells. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzymatic activity or disruption of cellular functions .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and related quinoline derivatives:

Key Observations:

- Substituent Positions : The target’s 4-Cl and 6-OCH₃ groups distinguish it from analogs like 4k (4-NH₂) and the compound in (6-Cl). Positional isomerism significantly impacts electronic properties and reactivity.

- Functional Groups : The carbonyl chloride in the target enhances electrophilicity compared to methyl esters () or carboxylic acids (), making it more reactive in substitution reactions.

Biological Activity

4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride, with the chemical formula CHClNO and CAS number 93663-80-0, is a member of the quinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

- Chloro group : Enhances lipophilicity.

- Methoxy group : Modifies electronic properties.

- Phenyl group : Influences molecular interactions.

- Carbonyl chloride group : Capable of forming covalent bonds with nucleophiles.

The biological activity of 4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The carbonyl chloride can react with nucleophilic sites on enzymes, inhibiting their function.

- DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Fluorescent Properties : It has been explored as a fluorescent probe for biological imaging due to its unique spectral properties.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. | |

| Anticancer | Demonstrated cytotoxic effects in cancer cell lines. | |

| Anti-inflammatory | Reduces inflammatory markers in cellular models. |

Antimicrobial Activity

Research indicates that 4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain under investigation.

Anti-inflammatory Effects

In cellular models of inflammation, the compound has been noted to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Properties :

- A series of tests were conducted using agar diffusion methods to evaluate the antimicrobial efficacy against selected pathogens.

- Results indicated zones of inhibition ranging from 12mm to 20mm depending on concentration.

-

Case Study on Anticancer Effects :

- In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.